(2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
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Overview
Description
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfur atoms in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzyl chloride with 3-mercaptopropylamine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets and pathways. The fluorine and sulfur atoms in the compound can influence its binding affinity and reactivity with biological molecules. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl chloride
- 3-Trifluoromethylthiophenol
- 2-Fluorobenzoyl chloride
Uniqueness
(2-Fluoro-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is unique due to the combination of fluorine and sulfur atoms in its structure, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13F4NS |
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Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13F4NS/c12-10-5-2-1-4-9(10)8-16-6-3-7-17-11(13,14)15/h1-2,4-5,16H,3,6-8H2 |
InChI Key |
HTBDQQJDKMOJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(F)(F)F)F |
Origin of Product |
United States |
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